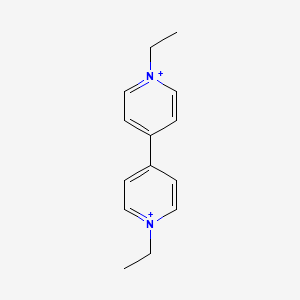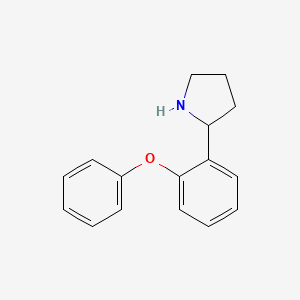
2-morpholin-4-yl-N-(2-nitrophenyl)-2-oxoethanehydrazonoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-morpholin-4-yl-N-(2-nitrophenyl)acetamide” is a compound with the CAS Number: 35204-12-7. It has a molecular weight of 265.27 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction with two steps. The first step involves N,N-dimethyl-formamide for 1.5 hours with cooling with ice. The second step involves sulfur in N,N-dimethyl-formamide at 20℃ for 4 hours .Molecular Structure Analysis
The molecular formula of this compound is C12H15N3O4 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 265.27 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the sources I found.Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
- Nucleophilic Behavior and Synthesis of Morpholine Derivatives : Morpholinoenamines exhibit nucleophilic behavior in reactions with various electrophiles, demonstrating the versatility of morpholine derivatives in chemical synthesis. This reactivity is essential in constructing complex molecules for various applications, including pharmaceuticals and materials science (Ferri, Pitacco, & Valentin, 1978).
Biological Activity and Applications
- Antioxidant and Glucosidase Inhibition : Morpholine derivatives have been synthesized and evaluated for their antioxidant activities and α-glucosidase inhibitory potential. Such compounds could serve as leads for developing new therapeutic agents for managing oxidative stress-related diseases and diabetes (Özil, Parlak, & Baltaş, 2018).
- Antimicrobial Activity : Studies have also explored the synthesis of morpholine-containing triazole derivatives, showing promising antimicrobial activities. These findings highlight the potential of morpholine-based compounds in developing new antimicrobials (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).
Structural and Mechanistic Insights
- Crystal Structure Analysis : The structural analysis of morpholine derivatives reveals insights into their molecular geometry and potential interactions in biological systems. Understanding these structural aspects is crucial for designing compounds with specific biological activities (Brito, López-Rodríguez, Cárdenas, & Vargas, 2006).
Safety and Hazards
The safety information available indicates that this compound should be handled under inert gas and protected from moisture. It should be kept away from heat/sparks/open flames/hot surfaces and should not be allowed to contact with air. It should also be kept away from any possible contact with water, because of violent reaction and possible flash fire .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-morpholin-4-yl-N-(2-nitrophenyl)-2-oxoethanehydrazonoyl chloride involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate to form 2-nitrophenyl-2-oxoethyl acetoacetate. This intermediate is then reacted with hydrazine hydrate to form 2-nitrophenyl-2-oxoethyl hydrazinecarboxylate. The final step involves the reaction of this intermediate with thionyl chloride to form the desired product, 2-morpholin-4-yl-N-(2-nitrophenyl)-2-oxoethanehydrazonoyl chloride.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "thionyl chloride", "morpholine" ], "Reaction": [ "Step 1: 2-nitrobenzaldehyde is reacted with ethyl acetoacetate in the presence of a base catalyst to form 2-nitrophenyl-2-oxoethyl acetoacetate.", "Step 2: 2-nitrophenyl-2-oxoethyl acetoacetate is then reacted with hydrazine hydrate in the presence of a base catalyst to form 2-nitrophenyl-2-oxoethyl hydrazinecarboxylate.", "Step 3: The final step involves the reaction of 2-nitrophenyl-2-oxoethyl hydrazinecarboxylate with thionyl chloride in the presence of a base catalyst to form 2-morpholin-4-yl-N-(2-nitrophenyl)-2-oxoethanehydrazonoyl chloride. The morpholine is added to the reaction mixture to act as a base catalyst." ] } | |
Numéro CAS |
5588-52-3 |
Nom du produit |
2-morpholin-4-yl-N-(2-nitrophenyl)-2-oxoethanehydrazonoyl chloride |
Formule moléculaire |
C12H13ClN4O4 |
Poids moléculaire |
312.71 g/mol |
Nom IUPAC |
2-morpholin-4-yl-N-(2-nitrophenyl)-2-oxoethanehydrazonoyl chloride |
InChI |
InChI=1S/C12H13ClN4O4/c13-11(12(18)16-5-7-21-8-6-16)15-14-9-3-1-2-4-10(9)17(19)20/h1-4,14H,5-8H2 |
Clé InChI |
NMAAPZJKHAQJDF-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C(=NNC2=CC=CC=C2[N+](=O)[O-])Cl |
SMILES canonique |
C1COCCN1C(=O)C(=NNC2=CC=CC=C2[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



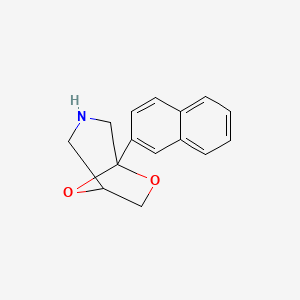

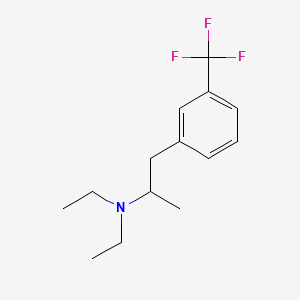

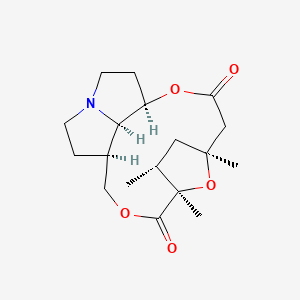
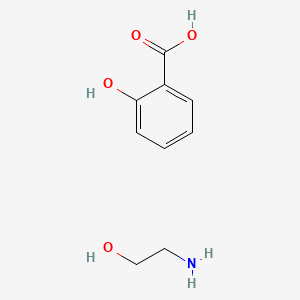
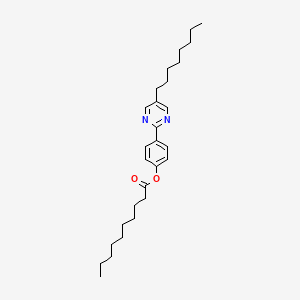

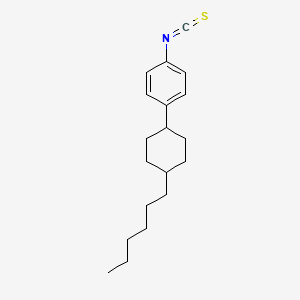

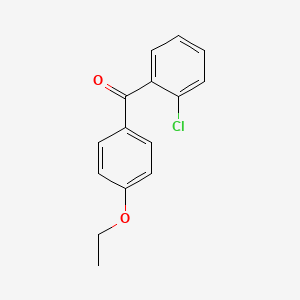
![N-[2-butoxy-4,5-dihydroxy-6-(hydroxymethyl)-3-oxanyl]acetamide](/img/structure/B1609008.png)
